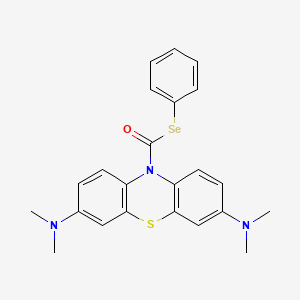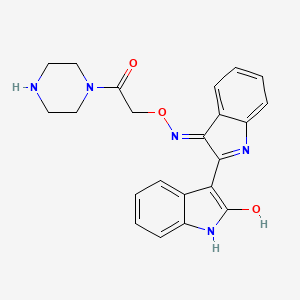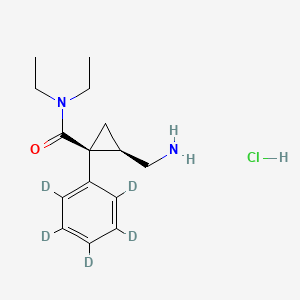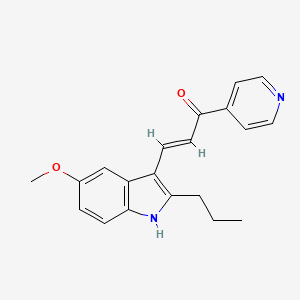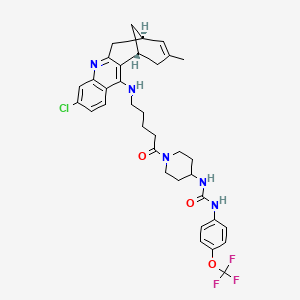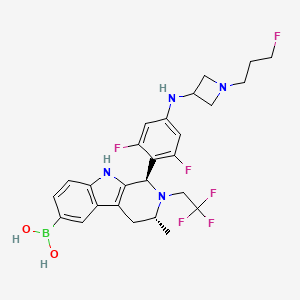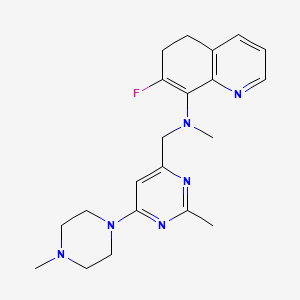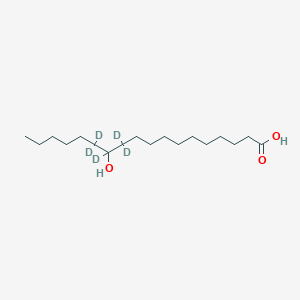
12-Hydroxystearic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Hydroxystearic acid-d5: is a deuterium-labeled derivative of 12-Hydroxystearic acid. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C18H31D5O3, and it has a molecular weight of 305.51 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
准备方法
Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid-d5 can be synthesized through the hydrogenation of castor oil, which contains ricinoleic acid. The process involves the following steps :
Hydrogenation: Castor oil is hydrogenated in the presence of a catalyst, such as Raney nickel, at a temperature of around 130°C and a hydrogen pressure of 12.5 atm. This step converts ricinoleic acid into 12-Hydroxystearic acid.
Deuterium Exchange: The hydrogen atoms in 12-Hydroxystearic acid are replaced with deuterium through a deuterium exchange reaction, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-pressure reactors and continuous hydrogenation systems to ensure efficient conversion and high yield .
化学反应分析
Types of Reactions: 12-Hydroxystearic acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Products include 12-ketostearic acid and 12-carboxystearic acid.
Reduction: Products include 12-hydroxystearic alcohol.
Substitution: Products depend on the substituent introduced, such as 12-chlorostearic acid.
科学研究应用
Chemistry: 12-Hydroxystearic acid-d5 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during reactions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of hydroxylated fatty acids in cellular processes. It helps in understanding the metabolic fate of fatty acids in living organisms .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceuticals .
Industry: this compound is used in the production of high-quality plastic greases, lubricants, and other industrial products. Its unique properties enhance the performance and stability of these products .
作用机制
The mechanism of action of 12-Hydroxystearic acid-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for the tracking of the compound in metabolic studies. The hydroxyl group on the 12th carbon plays a crucial role in its interactions with enzymes and other molecular targets involved in lipid metabolism. The compound’s effects are mediated through its participation in the synthesis and degradation of lipids, influencing cellular processes and metabolic pathways .
相似化合物的比较
12-Hydroxystearic acid: The non-deuterated form of 12-Hydroxystearic acid-d5.
Stearic acid: A saturated fatty acid without the hydroxyl group.
Ricinoleic acid: The precursor to 12-Hydroxystearic acid, containing a hydroxyl group and a double bond.
Comparison:
This compound vs. 12-Hydroxystearic acid: The primary difference is the presence of deuterium atoms in this compound, which enhances its stability and allows for precise tracking in research studies.
This compound vs. Stearic acid: this compound contains a hydroxyl group, making it more reactive and suitable for specific chemical reactions.
This compound vs. Ricinoleic acid: Ricinoleic acid has a double bond and a hydroxyl group, making it more unsaturated and reactive.
属性
分子式 |
C18H36O3 |
|---|---|
分子量 |
305.5 g/mol |
IUPAC 名称 |
11,11,12,13,13-pentadeuterio-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/i14D2,15D2,17D |
InChI 键 |
ULQISTXYYBZJSJ-SUPLBRQZSA-N |
手性 SMILES |
[2H]C([2H])(CCCCC)C([2H])(C([2H])([2H])CCCCCCCCCC(=O)O)O |
规范 SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


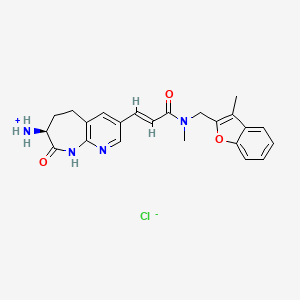
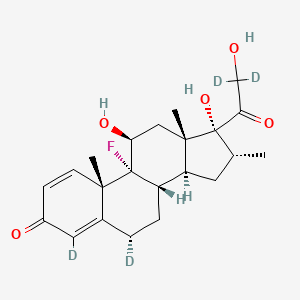

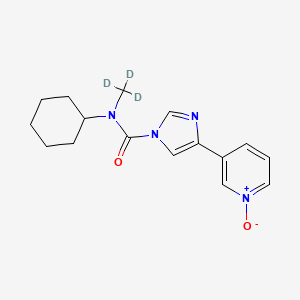
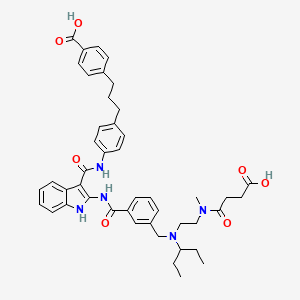
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
